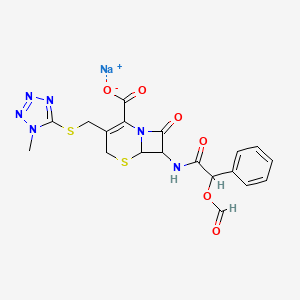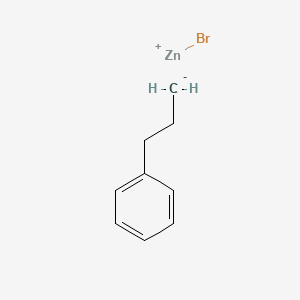
3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific compound contains multiple fused ring systems with nitrogen atoms, making it a member of the isoindole and isoquinoline families. These structures are known for their diverse biological activities and are often used as scaffolds in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzylamine with a suitable aldehyde or ketone can lead to the formation of the desired isoindole or isoquinoline ring system. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent reduction steps to achieve the desired dihydro or tetrahydro derivatives.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline or isoquinoline derivatives.
Reduction: Reduction reactions can convert the dihydro derivatives to fully saturated tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” involves its interaction with specific molecular targets and pathways. These compounds can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, they may act as inhibitors of certain enzymes involved in disease pathways or as agonists/antagonists of specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Isoindole: A parent compound with a similar ring structure but lacking the additional substituents.
Isoquinoline: Another parent compound with a similar ring structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A fully saturated derivative with similar biological activities.
Uniqueness
The uniqueness of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” lies in its specific substitution pattern and the presence of multiple fused ring systems. These structural features contribute to its diverse biological activities and make it a valuable scaffold for drug design and development.
Propiedades
Número CAS |
84800-54-4 |
|---|---|
Fórmula molecular |
C50H72N4 |
Peso molecular |
729.1 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H21N.C13H19N.C12H17N.C11H15N/c1-10(2)13-9-11-7-5-6-8-12(11)14(3,4)15-13;1-9(2)12-10-7-5-6-8-11(10)13(3,4)14-12;1-9(2)12-7-10-5-3-4-6-11(10)8-13-12;1-8(2)11-10-6-4-3-5-9(10)7-12-11/h5-8,10,13,15H,9H2,1-4H3;5-9,12,14H,1-4H3;3-6,9,12-13H,7-8H2,1-2H3;3-6,8,11-12H,7H2,1-2H3 |
Clave InChI |
ZEOWSYDXFZNOFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC2=CC=CC=C2CN1.CC(C)C1CC2=CC=CC=C2C(N1)(C)C.CC(C)C1C2=CC=CC=C2CN1.CC(C)C1C2=CC=CC=C2C(N1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)




![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)

![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)


